1-Aminohex-5-yn-2-ol
Description
Contextual Significance of Multifunctional Amino Alcohols with Terminal Alkyne Moieties
Multifunctional compounds like 1-aminohex-5-yn-2-ol, which possess an amino group, a hydroxyl group, and a terminal alkyne, are of significant interest in organic chemistry. The combination of these three functional groups within a single, relatively small molecule provides a powerful platform for the synthesis of complex molecular architectures.
Vicinal amino alcohols are crucial structural motifs found in numerous biologically active compounds and natural products. epfl.ch The terminal alkyne group is particularly valuable due to its ability to participate in a wide range of chemical transformations, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction allows for the efficient and specific linking of molecules, which is a highly desirable feature in drug discovery and materials science.
The strategic placement of the amino and hydroxyl groups, along with the reactive alkyne, allows for orthogonal chemical modifications. This means that each functional group can be reacted selectively without affecting the others, providing chemists with precise control over the construction of complex molecules.
Historical Overview of Aminohexynol Architectures in Complex Molecule Synthesis
The development of synthetic methods to access amino alcohols has been a long-standing area of research. acs.org Early methods often involved the ring-opening of epoxides or aziridines. epfl.ch More recently, catalytic methods have been developed to improve efficiency and selectivity.
The introduction of an alkyne moiety into amino alcohol structures, creating aminohexynol-like architectures, has expanded their utility. For instance, propargyl alcohols, which contain a hydroxyl group adjacent to a triple bond, are important precursors in organic synthesis. organic-chemistry.org The synthesis of these structures often involves the addition of terminal alkynes to aldehydes. organic-chemistry.org
Furthermore, research has demonstrated the synthesis of 1,3-amino alcohols from terminal alkynes using ruthenium catalysts. organic-chemistry.org These methods highlight the ongoing efforts to develop new ways to construct molecules with the key functional group arrangements found in this compound. The synthesis of related structures, such as (S)-2-Aminohex-5-yn-1-ol, has been explored as a building block for creating complex alkaloid natural products. vulcanchem.com
Research Gaps and Emerging Opportunities for this compound Investigations
While the individual functional groups of this compound are well-studied, there are still research gaps and emerging opportunities for its specific investigation. A key area for future research is the development of new and more efficient stereoselective syntheses of this compound. Achieving high control over the stereochemistry at the two chiral centers would be highly valuable for its application in asymmetric synthesis and the preparation of enantiomerically pure pharmaceuticals.
The unique combination of functional groups in this compound presents opportunities for its use in novel cascade reactions. These are multi-step reactions that occur in a single pot, increasing efficiency and reducing waste. For example, the alkyne could first undergo a cycloaddition, followed by a reaction involving the amino or hydroxyl group to rapidly build molecular complexity.
There is also potential for this compound to be used in the synthesis of novel macrocycles and peptidomimetics. The rigid alkyne unit can act as a scaffold to control the three-dimensional shape of these molecules, which is crucial for their biological activity. The development of new catalytic methods that can selectively transform the different functional groups of this compound in the presence of each other remains a significant challenge and an area ripe for exploration.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| IUPAC Name | This compound |
| InChI Key | JUUPISMKQGJUEL-UHFFFAOYSA-N |
| SMILES | C#CCCC(CN)O |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-aminohex-5-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-3-4-6(8)5-7/h1,6,8H,3-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUPISMKQGJUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1480857-11-1 | |
| Record name | 1-aminohex-5-yn-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 Aminohex 5 Yn 2 Ol
Retrosynthetic Analysis and Strategic Design for Assembling the 1-Aminohex-5-yn-2-ol Scaffold
A retrosynthetic analysis of this compound reveals several strategic disconnections. The core challenge lies in the controlled installation of the two functional groups—the amine and the alcohol—in a 1,2-relationship. A common and effective approach involves the disconnection of the C1-C2 bond, leading to a 2-amino aldehyde or a related electrophilic species and a nucleophilic propargyl source.
Another key disconnection targets the C-N bond, suggesting a synthetic route starting from a precursor already containing the hydroxyl group, such as an epoxide or a halohydrin. This strategy allows for the introduction of the amino group in a later step. The choice of disconnection and the corresponding synthetic strategy are often dictated by the desired stereochemistry of the final product and the availability of starting materials.
A general retrosynthetic approach is outlined below:
Figure 1: Retrosynthetic Analysis of this compound
This simplified diagram illustrates the primary bond disconnections that guide the design of synthetic routes to the target molecule.
Enantioselective and Diastereoselective Synthesis of Chiral this compound Isomers
The presence of a stereocenter at the C2 position necessitates the development of enantioselective synthetic methods to access specific isomers of this compound. These chiral building blocks are crucial for applications in medicinal chemistry and the synthesis of natural products.
Asymmetric catalysis offers a powerful tool for establishing the stereochemistry of both the hydroxyl and amino groups. For instance, the asymmetric hydroamination of alkynes or alkenes, catalyzed by chiral transition metal complexes, can directly introduce the amino group with high enantioselectivity. acs.org Similarly, asymmetric dihydroxylation or epoxidation of an appropriate unsaturated precursor, followed by nucleophilic opening with an amine source, can effectively control the stereochemistry of the hydroxyl and amino centers.
The use of chiral auxiliaries provides a reliable method for inducing stereoselectivity. An auxiliary can be temporarily attached to the substrate, guide the stereochemical outcome of a key reaction, and then be removed. For example, a chiral auxiliary attached to an imine intermediate can direct the nucleophilic addition of a propargyl reagent, leading to the formation of a specific diastereomer of the amino alcohol precursor.
Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This can be applied to a racemic mixture of this compound or a suitable precursor. Dynamic kinetic resolution (DKR) is an even more efficient variation where the less reactive enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomer.
Chiral Auxiliary Approaches for Stereochemical Induction
Convergent and Divergent Synthetic Pathways to this compound
Both convergent and divergent strategies can be employed for the synthesis of this compound and its derivatives.
Convergent Synthesis: In a convergent approach, different fragments of the molecule are synthesized separately and then combined in the later stages of the synthesis. For example, a chiral amino aldehyde fragment could be coupled with a propargyl organometallic reagent to form the final scaffold. This approach is often more efficient for complex molecules.
Divergent Synthesis: A divergent strategy begins with a common intermediate that is then elaborated into a variety of different target molecules. Starting from a protected form of this compound, the terminal alkyne can be subjected to various transformations, such as Sonogashira coupling or click chemistry, to generate a library of diverse compounds.
Green Chemistry Approaches and Sustainable Synthesis Protocols for this compound Production
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound. This involves the use of less hazardous reagents, renewable starting materials, and more efficient catalytic processes. For example, enzymatic resolutions or biocatalytic approaches can offer environmentally benign alternatives to traditional chemical methods for achieving enantioselectivity. The use of water as a solvent and the development of one-pot syntheses that minimize waste are also key areas of research in the sustainable production of this compound. The development of catalytic methods using earth-abundant and non-toxic metals is another important aspect of green synthesis. google.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C6H11NO |
| Molecular Weight | 113.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1480857-11-1 |
| SMILES | C#CCCC(CN)O |
Data sourced from PubChem and other chemical suppliers. arctomsci.comuni.luaccelachem.comamericanelements.com
Table 2: Comparison of Synthetic Strategies for Chiral this compound
| Strategy | Key Features | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Asymmetric Catalysis | Utilizes chiral catalysts (e.g., transition metal complexes) to induce enantioselectivity. | High catalytic efficiency, potential for high enantiomeric excess. | Catalyst cost and sensitivity, optimization of reaction conditions. |
| Chiral Auxiliary | A temporary chiral group directs the stereochemical outcome of a reaction. | Reliable and predictable stereocontrol. | Requires additional steps for attachment and removal of the auxiliary. |
| Kinetic Resolution | Separation of a racemate based on different reaction rates of enantiomers. | Can be effective for specific substrates. | Maximum theoretical yield is 50% for the desired enantiomer. |
| Dynamic Kinetic Resolution | Combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. | Theoretical yield of 100% for the desired enantiomer. | Requires a compatible racemization catalyst and resolution conditions. |
Flow Chemistry and Continuous Processing Techniques in this compound Synthesis
The application of flow chemistry and continuous processing techniques to the synthesis of fine chemicals and pharmaceutical intermediates has gained significant traction due to numerous advantages over traditional batch processing. These advantages include enhanced heat and mass transfer, improved safety for handling hazardous reagents and intermediates, precise control over reaction parameters, and potential for automation and scalability. cam.ac.ukeuropa.eu While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles and methodologies established for the synthesis of related structural motifs, such as amino alcohols and propargylamines, provide a strong foundation for its potential production in a flow regime. nih.govwipo.intacs.org
A plausible synthetic strategy for this compound in a continuous flow system could involve the ring-opening of a suitable epoxide precursor with an amine. The use of microreactors for the aminolysis of epoxides to generate β-amino alcohols has been successfully demonstrated. acs.orgresearchgate.net These systems allow for operation at elevated temperatures and pressures, which can significantly accelerate reaction rates and improve yields, even for sterically hindered substrates. researchgate.netmit.edu For instance, a continuous flow approach to β-amino alcohol formation via epoxide aminolysis has been shown to match or even surpass the yields of microwave-assisted batch reactions. researchgate.net
The synthesis could be envisioned by pumping a solution of a protected or unprotected aminating agent and an appropriate C6-alkynyl epoxide through a heated reaction coil or microreactor. The precise control of residence time, temperature, and stoichiometry afforded by the flow setup would be critical in maximizing the yield of the desired this compound while minimizing the formation of byproducts.
Furthermore, the synthesis of propargylamines, which share the key alkynyl and amine functionalities with the target compound, has been effectively achieved using continuous flow systems. nih.govnih.gov Metal-free, three-component coupling reactions in water have been adapted to continuous flow for the industrial preparation of propargylamines, offering a more efficient alternative to batch reactors. nih.gov Another approach utilizes microwave-assisted continuous-flow organic synthesis (MACOS) with thin films of copper or gold as catalysts, demonstrating high conversion rates for a variety of substrates. nih.gov These established protocols for propargylamine (B41283) synthesis underscore the feasibility of developing a continuous process for this compound.
The potential benefits of employing a continuous flow process for the synthesis of this compound are summarized in the hypothetical data table below, drawing parallels from reported advancements in the flow synthesis of analogous compounds.
| Parameter | Traditional Batch Synthesis | Potential Continuous Flow Synthesis | Reference Analogy |
|---|---|---|---|
| Reaction Time | Several hours to days | Minutes to a few hours | wipo.intresearchgate.net |
| Yield | Moderate to Good | Good to Excellent | researchgate.netnih.gov |
| Process Safety | Handling of potentially unstable intermediates in large volumes | Small reaction volumes at any given time, better heat dissipation | europa.eu |
| Scalability | Challenging, requires large reactors | Readily scalable by extending operational time or "numbering-up" reactors | scielo.br |
| Productivity | Lower throughput | Higher throughput per unit time | rsc.org |
The development of a dedicated continuous flow synthesis for this compound would likely focus on optimizing reaction conditions such as temperature, pressure, catalyst (if any), and solvent system to achieve high selectivity and yield. The ability to integrate purification steps in-line, a known advantage of flow chemistry, could further streamline the production of this valuable chemical compound.
Mechanistic Investigations of Reactions Involving 1 Aminohex 5 Yn 2 Ol
Reactivity Profiles of the Amine, Hydroxyl, and Alkyne Functional Groups
1-Aminohex-5-yn-2-ol is a versatile building block whose chemical behavior is dictated by its three primary reactive sites: the primary amine at the C1 position, the secondary hydroxyl group at C2, and the terminal alkyne at C5-C6. sci-hub.se The proximity of the amine and hydroxyl groups (a 1,2-amino alcohol motif) can lead to cooperative effects or present challenges in chemoselectivity. nih.govrsc.orgnih.govchinesechemsoc.orgorganic-chemistry.org The terminal alkyne, with its acidic proton and electron-rich triple bond, offers a distinct set of reaction pathways, including additions and coupling reactions. numberanalytics.com Selective transformation of one functional group while preserving the others often requires the use of protecting groups or carefully controlled reaction conditions. organic-chemistry.org
Intermolecular and Intramolecular Transformations of the Terminal Alkyne
The terminal alkyne is a highly versatile functional group, participating in a wide array of transformations that form new carbon-carbon and carbon-heteroatom bonds.
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical method for synthesizing more complex amines, enamines, and imines. nih.gov The hydroamination of the alkyne in this compound can proceed via either an intermolecular or intramolecular pathway.
Intermolecular Hydroamination: The reaction of the terminal alkyne with an external amine can be catalyzed by various transition metals. The regioselectivity of this addition is a critical consideration, leading to either the Markovnikov product (addition of the nucleophile to the more substituted carbon) or the anti-Markovnikov product. nih.govacs.org The choice of catalyst is paramount in controlling this outcome. Early transition metals (e.g., Ti, Zr) and lanthanides often favor the anti-Markovnikov product via a mechanism involving a metal-amido intermediate, while late transition metals (e.g., Ru, Rh, Au) can favor the Markovnikov product through π-alkyne activation. acs.orgresearchgate.netmdma.ch
Intramolecular Hydroamination: The primary amine within the this compound molecule can add across its own alkyne moiety to form a cyclic product. This intramolecular hydroamination is often catalyzed by metals such as titanium, ruthenium, silver, or palladium complexes. nih.govlibretexts.orgoup.comnih.govdntb.gov.ua The reaction typically proceeds via an exo-dig cyclization, which would lead to the formation of a six-membered cyclic imine, 2-methylenepiperidine, after tautomerization. The regioselectivity for intramolecular hydroamination of aminoalkynes generally favors the formation of five- or six-membered rings. researchgate.netnih.gov
| Catalyst Type | Typical Regioselectivity | Mechanistic Pathway | Potential Product from this compound |
| Lanthanide Complexes (e.g., La, Sm) | Anti-Markovnikov (intermolecular) | Alkyne insertion into Ln-N bond | N-Substituted enamine |
| Early Transition Metals (e.g., Ti) | Anti-Markovnikov (intermolecular) | Metal-imido intermediate | N-Substituted enamine |
| Late Transition Metals (e.g., Au, Ru) | Markovnikov (intermolecular) | π-Alkyne activation | N-Substituted imine/enamine |
| Ag, Pd, Ti, Ru Catalysts | Exo-dig (intramolecular) | Various (e.g., π-activation, oxidative addition) | 6-membered cyclic imine (e.g., 2-methylenepiperidine derivative) |
The terminal alkyne of this compound is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". iris-biotech.de This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. wiley-vch.de A key advantage of the CuAAC reaction is its remarkable tolerance for a wide range of functional groups, including amines and alcohols, meaning that this compound can be used without the need for protecting groups. wiley-vch.debeilstein-journals.org The reaction proceeds under mild conditions, often in aqueous solvent mixtures, and is catalyzed by a copper(I) species, which can be generated in situ from CuSO₄ with a reducing agent like sodium ascorbate. beilstein-journals.org The presence of adjacent amino or hydroxyl groups on an alkyne has been shown to potentially increase the rate of CuAAC reactions. mdpi.com
The electron-rich π-system of the alkyne is susceptible to attack by electrophiles. Common electrophilic additions include hydration, hydrohalogenation, and halogenation. For a terminal alkyne like that in this compound, hydration (addition of H₂O) catalyzed by mercury(II) or gold salts would be expected to follow Markovnikov's rule, yielding an enol intermediate that tautomerizes to a methyl ketone.
Nucleophilic addition to alkynes is less common than electrophilic addition due to the electron-rich nature of the triple bond, which repels nucleophiles. numberanalytics.comquora.com However, it can be achieved, particularly when the alkyne is deprotonated to form a highly nucleophilic acetylide anion. acs.orglibretexts.org Treatment of this compound with a strong base (e.g., NaH, n-BuLi) would generate the corresponding acetylide, which can then participate in nucleophilic addition to electrophiles like aldehydes, ketones, or alkyl halides. quora.comacs.orglibretexts.org
Cycloaddition Chemistry: Focus on Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Alcohol Reactivity: Oxidation, Protection, and Functionalization Strategies
The secondary alcohol at the C2 position is a key site for functionalization. Its reactivity is central to modifying the core structure of the molecule.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-aminohex-5-yn-2-one. A variety of oxidizing agents can be employed, ranging from chromium-based reagents to milder, more selective modern methods. Catalytic systems using copper(I)/TEMPO under an oxygen atmosphere have proven effective for the chemoselective oxidation of propargyl alcohols, even in the presence of sensitive groups like amines and alkynes. nih.govacs.org Electrochemical oxidation methods have also been developed for propargyl alcohols. rsc.org
Protection: To perform reactions selectively at the amine or alkyne, the hydroxyl group often needs to be temporarily blocked with a protecting group. Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), which are stable under a range of conditions but can be readily removed using fluoride (B91410) sources (e.g., TBAF) or acid. organic-chemistry.org
Functionalization: The hydroxyl group can be converted into a better leaving group (e.g., tosylate, mesylate) to facilitate substitution reactions. It can also undergo etherification or esterification to introduce a wide variety of other functional groups.
| Reaction Type | Reagent/Catalyst Example | Product Type |
| Oxidation | CuI / TEMPO / O₂ | Ketone (1-Aminohex-5-yn-2-one) |
| Protection (Silylation) | TBDMS-Cl, Imidazole | TBDMS Ether |
| Esterification | Acetic Anhydride, Pyridine | Acetate Ester |
| Tosylation | TsCl, Pyridine | Tosylate |
Amine Reactivity: Alkylation, Acylation, and Condensation Reactions
The primary amine at the C1 position is a potent nucleophile and a Brønsted-Lowry base, making it highly reactive toward a variety of electrophiles.
Tandem and Cascade Reactions Mediated by this compound
Tandem and cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient strategy in organic synthesis. For substrates like this compound, these reactions are often initiated by the activation of the alkyne moiety by a transition metal catalyst, typically gold(I) or palladium(II).
Gold(I) catalysts are particularly effective in promoting tandem sequences involving N-nucleophiles and alkynes. nih.gov In a typical scenario involving an N-protected derivative of this compound, a gold(I) catalyst would coordinate to the alkyne, rendering it susceptible to intramolecular nucleophilic attack by the nitrogen atom. This initial hydroamination/cyclization step, usually a 6-exo-dig process, forms a six-membered ring. The resulting vinyl-gold intermediate can then participate in subsequent transformations. For instance, a tandem hydroamination/cyclization sequence could be followed by isomerization or hydration to yield more complex structures like substituted piperidines or ketones. nih.govnih.gov
Palladium catalysts are also widely used for the cyclization of aminoalkynes. core.ac.ukresearchgate.net A plausible cascade reaction for an N-acylated this compound could involve an initial palladium-catalyzed acetoxylative cyclization, followed by an acyl transfer, a sequence that has been demonstrated for similar alkyne-tethered systems. Such processes allow for the rapid construction of multifunctionalized heterocyclic scaffolds from simple acyclic precursors.
The table below illustrates a hypothetical, yet plausible, gold-catalyzed tandem reaction sequence for an N-protected derivative of this compound, showcasing the potential for divergent outcomes based on reaction conditions.
| Entry | Catalyst System | Additive/Conditions | Major Product Type | Proposed Subsequent Step | Yield (%) |
|---|---|---|---|---|---|
| 1 | [IPrAu(NCMe)]SbF6 (5 mol%) | DCM, 25°C | Cyclized Dihydropyridine | Protodeauration | 85 |
| 2 | [IPrAu(NCMe)]SbF6 (5 mol%) | DCM/H2O, 40°C | 3-Hydroxypiperidin-2-one | Hydration & Isomerization | 72 |
| 3 | Ph3PAuCl/AgOTf (5 mol%) | Toluene, 80°C | Cyclized Dihydropyridine | Protodeauration | 91 |
| 4 | Pd(OAc)2 (5 mol%) | AcOH, 60°C | Acetoxylated Piperidine (B6355638) | Acetoxypalladation/Cyclization | 78 |
Stereochemical Outcomes and Diastereocontrol in Transformations of this compound
The stereochemical outcome of reactions involving this compound is of significant interest due to the presence of a pre-existing stereocenter at the C-2 position. This chiral center can exert a powerful influence on the formation of new stereocenters during cyclization, a phenomenon known as substrate-controlled diastereoselection. The hydroxyl group can direct incoming reagents or influence the conformational preference of the transition state through steric hindrance or hydrogen bonding. researchgate.net
In metal-catalyzed cyclizations, the formation of a new stereocenter at the C-6 position (after cyclization and reduction) leads to diastereomeric products (syn or anti). The ratio of these diastereomers is highly dependent on the catalyst, ligands, and reaction conditions. For example, in palladium-catalyzed asymmetric cyclizations, the choice of a chiral phosphine (B1218219) ligand can override the substrate's intrinsic facial bias to favor the formation of a specific diastereomer (catalyst-controlled stereoselection).
Studies on analogous systems, such as the iodolactonization of alkenoic acids, have shown that a well-defined transition state can lead to the formation of essentially single diastereoisomers. nottingham.ac.uk For this compound, the relative stereochemistry between the C-2 hydroxyl group and the newly formed stereocenter(s) in the heterocyclic product can be controlled to achieve high diastereoselectivity.
The following data table presents plausible results for the diastereoselective cyclization of an N-protected this compound, demonstrating how different catalytic systems can influence the diastereomeric ratio (d.r.) of the resulting substituted piperidine product.
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Product Diastereomeric Ratio (Syn:Anti) |
|---|---|---|---|---|---|
| 1 | AuCl3 | None | CH3CN | 25 | 65:35 |
| 2 | Pd(OAc)2 | (S)-BINAP | THF | 0 | 15:85 |
| 3 | Pd(OAc)2 | (R)-BINAP | THF | 0 | 92:8 |
| 4 | [Rh(COD)Cl]2 | (S,S)-Chiraphos | DCE | 40 | 5:95 |
| 5 | Zn(OTf)2 | None | Toluene | 110 | 70:30 |
Elucidation of Reaction Pathways and Transition States through Spectroscopic and Computational Analysis
Determining the precise reaction mechanism, including the structures of intermediates and transition states, is fundamental to understanding and optimizing reactions of this compound. This is achieved through a combination of spectroscopic techniques for detecting transient species and computational analysis for mapping the energetic landscape of the reaction.
Spectroscopic Analysis: In situ spectroscopic methods are invaluable for observing a reaction as it happens. For the cyclization of the related 6-aminohex-1-yne, in situ IR and NMR spectroscopy were used to identify key palladium-containing intermediates. researchgate.net These techniques can detect changes in bonding (e.g., the disappearance of the alkyne C-H stretch in IR) and the formation of new species in solution. Advanced methods like high-pressure X-ray photoelectron spectroscopy (XPS) and X-ray absorption spectroscopy (XAS) can provide detailed information on the catalyst's oxidation state and coordination environment under reaction conditions. rsc.org In some cases, reaction intermediates can be trapped by rapid freezing and analyzed using techniques like ESI-MS or even X-ray crystallography, providing a structural snapshot of the reaction pathway. nih.govresearchgate.net
Computational Analysis: Density Functional Theory (DFT) calculations have become a powerful, routine tool for elucidating complex reaction mechanisms in transition metal catalysis. e3s-conferences.orgresearchgate.net For the hydroamination/cyclization of aminoalkynes, DFT studies can model the entire catalytic cycle. acs.orgacs.org A generally accepted pathway for the gold(I)-catalyzed intramolecular hydroamination of an N-protected this compound involves:
Coordination of the gold(I) catalyst to the alkyne triple bond, activating it for nucleophilic attack.
An intramolecular, 6-exo-dig cyclization, where the nitrogen lone pair attacks the proximal carbon of the activated alkyne. This step proceeds through a key cyclization transition state (TS).
Formation of a six-membered ring containing a vinyl-gold species.
Protonolysis of the carbon-gold bond by a proton source in the medium, which releases the final product and regenerates the active catalyst. acs.org
Computational models provide the relative energies of all reactants, intermediates, and transition states, allowing for the identification of the rate-determining step and an explanation for the observed selectivity. acs.orgdiva-portal.org
The following table provides representative relative free energy values derived from DFT calculations for a model gold(I)-catalyzed 6-exo-dig cyclization of an aminoalkyne, illustrating the energetic profile of such a transformation.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Substrate + Au(I) Catalyst | 0.0 |
| Intermediate 1 | π-Complex (Au coordinated to alkyne) | -5.2 |
| TS1 | Transition State for 6-exo-dig Cyclization | +15.8 |
| Intermediate 2 | Vinyl-gold Cyclized Intermediate | -11.4 |
| TS2 | Transition State for Protonolysis | +5.5 |
| Products | Cyclized Product + Au(I) Catalyst | -25.0 |
Advanced Spectroscopic and Structural Characterization of 1 Aminohex 5 Yn 2 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule and providing insights into its stereochemistry and conformational preferences in solution.
¹H NMR and ¹³C NMR for Structural Assignment
The ¹H and ¹³C NMR spectra provide the fundamental information for the structural assignment of 1-aminohex-5-yn-2-ol. The chemical shifts (δ) are influenced by the electronic environment of each nucleus.
In the ¹H NMR spectrum, the protons of the aminomethyl group (-CH₂NH₂) adjacent to the chiral center are expected to be diastereotopic and thus appear as distinct signals, likely a complex multiplet, due to coupling with the proton on C2. The proton on the carbon bearing the hydroxyl group (C2-H) would present as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The terminal alkyne proton (C6-H) is anticipated to appear as a triplet due to long-range coupling with the C4 methylene protons. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are typically observed as broad singlets and their chemical shifts can vary with solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the alkyne group (C5 and C6) are expected in the characteristic range for sp-hybridized carbons. The carbon bearing the hydroxyl group (C2) and the one bonded to the amino group (C1) will be deshielded due to the electronegativity of the heteroatoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (-CH₂NH₂) | ~2.7-2.9 (m) | ~45-50 |
| 2 (-CHOH) | ~3.6-3.8 (m) | ~65-70 |
| 3 (-CH₂) | ~1.5-1.7 (m) | ~30-35 |
| 4 (-CH₂) | ~2.1-2.3 (m) | ~15-20 |
| 5 (-C≡) | - | ~80-85 |
| 6 (≡CH) | ~1.9-2.1 (t) | ~68-72 |
| -NH₂ | variable (br s) | - |
| -OH | variable (br s) | - |
Note: These are predicted values based on typical chemical shift ranges for the respective functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions. m = multiplet, t = triplet, br s = broad singlet.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Connectivity and Stereochemical Information
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the detailed connectivity and stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H1 and H2, H2 and H3, H3 and H4, and a long-range correlation between H4 and H6, confirming the connectivity of the carbon backbone. science.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). scispace.com It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~3.7 ppm would correlate with the carbon signal at ~68 ppm, confirming their assignment to C2 and H2 respectively. scispace.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (and sometimes four). scispace.com HMBC is vital for establishing the connectivity across quaternary carbons and heteroatoms. For example, correlations would be expected from the H1 protons to C2, and from the H6 proton to C4 and C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, providing critical information about the molecule's three-dimensional structure and stereochemistry. science.gov For a specific stereoisomer of a derivative of this compound, NOESY could be used to determine the relative configuration of the chiral center at C2 by observing which protons are spatially close to H2.
Dynamic NMR Studies for Conformational Exchange
The flexible acyclic nature of this compound allows for various conformations in solution due to rotation around single bonds. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, can be employed to study these conformational exchange processes. researchgate.netnih.gov
At room temperature, if the rate of conformational interconversion is fast on the NMR timescale, the observed spectra will show averaged signals. As the temperature is lowered, the rate of exchange slows down, and it may become possible to "freeze out" individual conformers. researchgate.netnih.gov This would result in the broadening and eventual splitting of NMR signals into separate sets for each populated conformer. By analyzing the line shapes at different temperatures, the energy barriers for bond rotation and the relative populations of the conformers can be determined. researchgate.netnih.gov Intramolecular hydrogen bonding between the amino and hydroxyl groups could significantly influence the conformational preferences, favoring specific folded conformations. unibas.it
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The calculated exact mass of C₆H₁₁NO is 113.08406 Da. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula.
Table 2: Predicted HRMS Adducts for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 114.09134 |
| [M+Na]⁺ | 136.07328 |
| [M-H]⁻ | 112.07678 |
Data sourced from PubChem. bldpharm.com
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Complex Derivatives
Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This technique is particularly useful for elucidating the structure of complex derivatives of this compound.
The fragmentation of the protonated molecule, [C₆H₁₁NO+H]⁺, would likely proceed through characteristic pathways for amines and alcohols. libretexts.org Common fragmentation patterns include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom. For the amino group, this could lead to the loss of the rest of the molecule from the -CH₂NH₂ group. For the alcohol, α-cleavage next to the C2 carbon could result in the loss of the butyl-alkyne chain. libretexts.org
Loss of small neutral molecules: Dehydration (loss of H₂O) is a common fragmentation pathway for alcohols, leading to an ion at m/z 96.081320. bldpharm.comlibretexts.org Loss of ammonia (B1221849) (NH₃) from the amino group is also possible.
For derivatives of this compound, such as those formed through reactions at the amino, hydroxyl, or alkyne functionalities, MS/MS analysis would be instrumental. Derivatization can introduce specific fragmentation patterns that aid in structural confirmation. For instance, a derivative formed via a click reaction at the alkyne terminus would exhibit a characteristic fragmentation pattern of the resulting triazole ring, allowing for confident identification of the modification site. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups within a molecule by probing their characteristic vibrational frequencies. In this compound, the key functional groups are the primary amine (-NH₂), the secondary alcohol (-OH), and the terminal alkyne (-C≡CH).
Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. Therefore, the C≡C stretching vibration of the alkyne, while weak in the IR spectrum, would produce a strong and sharp signal in the Raman spectrum, typically around 2100 cm⁻¹. umsl.eduresearchgate.net This makes Raman an excellent confirmatory tool for identifying the alkyne moiety. nih.govacs.org The symmetrical vibrations of the carbon backbone would also be more prominent in the Raman spectrum. The combination of both IR and Raman data allows for a comprehensive identification of all functional groups and provides insights into the molecular structure. umsl.edu
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Terminal Alkyne (C≡C-H) | ≡C-H Stretch | ~3300 | ~3300 | Strong, Sharp (IR); Strong (Raman) |
| Alkyne (C≡C) | C≡C Stretch | 2100-2150 | 2100-2150 | Weak to Medium, Sharp (IR); Strong (Raman) |
| Alcohol (O-H) | O-H Stretch | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak (Raman) |
| Amine (N-H) | N-H Stretch (doublet) | 3250-3400 | 3250-3400 | Medium (IR); Medium (Raman) |
| Amine (N-H) | N-H Scissor Bend | 1590-1650 | 1590-1650 | Medium to Strong (IR) |
| Alkyl (C-H) | C-H Stretch | 2850-2960 | 2850-2960 | Medium to Strong (IR/Raman) |
| Alcohol (C-O) | C-O Stretch | 1050-1150 | 1050-1150 | Strong (IR) |
Circular Dichroism (CD) Spectroscopy for Chiral Purity and Absolute Configuration Determination
This compound possesses a stereocenter at the C2 carbon, meaning it exists as two enantiomers, (R) and (S). Circular Dichroism (CD) spectroscopy is an indispensable technique for determining the absolute configuration and assessing the enantiomeric purity of such chiral molecules. diva-portal.org
Since the inherent chromophores in this compound (alkyne, amine, alcohol) absorb in the far-UV region and may not produce strong CD signals, its analysis often requires in situ derivatization with a chromophoric auxiliary. A well-established method involves complexation with achiral dirhodium tetracarboxylates, such as dirhodium tetraacetate ([Rh₂(OAc)₄]). researchgate.netiupac.org The amino and alcohol groups of the chiral ligand coordinate to the rhodium centers, inducing a specific helicity in the complex. This induced chirality results in characteristic CD signals, known as Cotton effects, in the visible region of the spectrum (around 300-600 nm).
The signs of these Cotton effects are directly correlated with the absolute configuration of the vicinal amino alcohol. researchgate.net An empirical rule often allows for the assignment of (R) or (S) configuration based on the pattern of positive and negative Cotton effects observed in the CD spectrum. researchgate.netnih.gov This non-destructive method is highly sensitive, requiring only microgram quantities of the analyte. rsc.org Other methods, such as complexation with lanthanide tris(β-diketonates) or reaction with specific aldehydes to form imines, can also be used to induce measurable CD signals for configurational assignment. rsc.orgresearchgate.netnsf.gov
Illustrative Correlation of CD Data and Absolute Configuration
| Enantiomer | Complexing Agent | Expected Cotton Effect Pattern | Assigned Configuration |
|---|---|---|---|
| Enantiomer A | [Rh₂(OAc)₄] | Positive Cotton effect at ~380 nm, Negative at ~440 nm | (R) or (S) - based on empirical rule |
| Enantiomer B | [Rh₂(OAc)₄] | Negative Cotton effect at ~380 nm, Positive at ~440 nm | Opposite of Enantiomer A |
Note: The specific sign of the Cotton effect depends on the established helicity rule for the specific class of amino alcohol.
X-ray Crystallography of Crystalline Derivatives for Definitive Structural Determination
X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, providing precise information on bond lengths, bond angles, and absolute stereochemistry. libretexts.orgwikipedia.org However, this compound, like many small amino alcohols, is likely a liquid or low-melting solid at room temperature, making it unsuitable for direct single-crystal X-ray diffraction analysis.
To overcome this, the compound must be converted into a crystalline derivative. This is a common strategy in structural chemistry. For amino alcohols, suitable crystalline derivatives can be prepared through several methods:
Salt Formation: Reacting the basic amino group with an acid (e.g., HCl, HBr) to form a crystalline hydrochloride or hydrobromide salt.
Derivatization of the Hydroxyl Group: Forming esters with aromatic carboxylic acids (e.g., p-nitrobenzoyl chloride) can introduce rigid, planar groups that facilitate crystal packing.
Derivatization of the Amino Group: Formation of amides or sulfonamides can also yield highly crystalline materials.
Once suitable crystals are grown, X-ray diffraction analysis provides a detailed crystallographic dataset. nih.govnih.gov This data allows for the construction of a precise 3D model of the molecule, confirming the connectivity and, crucially, the absolute configuration of the chiral center (if a chiral derivative is used or if anomalous dispersion is measured). The resulting structural information is definitive and serves as an absolute reference for calibrating other techniques like CD spectroscopy. scielo.bramazonaws.comnih.gov
Typical Data from X-ray Crystallographic Analysis of a Derivative
| Parameter | Example Value | Information Provided |
|---|---|---|
| Crystal System | Monoclinic | The basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | The specific symmetry operations within the unit cell. |
| Unit Cell Dimensions (a, b, c, β) | a=10.5 Å, b=8.2 Å, c=12.1 Å, β=95.5° | The size and shape of the repeating unit of the crystal. |
| Volume (V) | 1035 ų | The volume of the unit cell. |
| Calculated Density (Dc) | 1.25 g/cm³ | The density of the crystal, derived from its composition and unit cell volume. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Computational and Theoretical Studies of 1 Aminohex 5 Yn 2 Ol
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
No published studies employing Density Functional Theory (DFT) to specifically analyze 1-Aminohex-5-yn-2-ol were found. Such studies would be invaluable for understanding the molecule's fundamental properties.
Conformational Analysis and Energy Landscapes
A thorough conformational analysis of this compound, which would map its various spatial arrangements and their corresponding energy levels, has not been documented in the accessible literature. This information is crucial for predicting the most stable forms of the molecule.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
The application of Frontier Molecular Orbital (FMO) theory to this compound, which would provide insights into its reactivity by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported. Data on the energy of these orbitals and the resulting HOMO-LUMO gap, which are key predictors of chemical behavior, are consequently unavailable.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
There is no evidence of molecular dynamics (MD) simulations having been conducted for this compound. MD simulations would offer a window into the compound's behavior over time, particularly its interactions with solvents and its internal dynamic movements, which are essential for understanding its behavior in a solution, a common state for chemical reactions.
Reaction Pathway Calculations and Transition State Modeling
Similarly, the scientific literature lacks any studies on reaction pathway calculations or transition state modeling for this compound. These computational investigations are critical for elucidating the mechanisms of reactions involving this compound, identifying intermediate structures, and determining the energy barriers for chemical transformations.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
While basic compound information is available, specific computational predictions of the Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies for this compound are not present in published research. Such predictions, when correlated with experimental data, serve to validate both the computational models and the experimental structural assignments.
Applications of 1 Aminohex 5 Yn 2 Ol As a Versatile Building Block in Organic Synthesis
Precursor in the Synthesis of Chiral Heterocyclic Scaffolds
The molecular structure of 1-aminohex-5-yn-2-ol is ideally suited for the synthesis of five- and six-membered heterocyclic rings through intramolecular reactions. The distance between the terminal alkyne and the heteroatoms (nitrogen and oxygen) at positions 1 and 2 allows for thermodynamically favored cyclization reactions. acs.org Gold and other transition-metal catalysts are frequently employed to activate the alkyne toward nucleophilic attack by the amine or alcohol, leading to the formation of various heterocyclic systems. nih.govmdpi.com
Nitrogen-Containing Heterocycles
The presence of the primary amine allows this compound to serve as a precursor for important nitrogen-containing heterocycles like substituted piperidines. Intramolecular hydroamination, where the amine attacks the alkyne, is a powerful method for constructing these rings. acs.org This reaction is often catalyzed by late transition metals, including gold, copper, rhodium, and iridium. acs.orgrsc.org
For this compound, a catalyzed 6-endo-dig cyclization would lead to the formation of a six-membered piperidine (B6355638) ring. The resulting chiral 2-(hydroxymethyl)piperidine derivatives are valuable scaffolds in medicinal chemistry and alkaloid synthesis. nih.govrsc.orgumich.edu Gold catalysis, in particular, is highly effective for activating alkynes toward intramolecular attack by nitrogen nucleophiles. rsc.orgnih.gov The general approach allows for the synthesis of highly functionalized piperidines from acyclic aminoalkyne precursors. nih.govnih.gov
Table 1: Representative Catalysts for Intramolecular Hydroamination of Aminoalkynes
| Catalyst System | Heterocycle Type | Reaction Type | Reference |
|---|---|---|---|
| Gold(I) Complexes (e.g., AuCl, IPrAuCl) | Pyrrolidines, Piperidines | Hydroamination/Cyclization | nih.govbeilstein-journals.org |
| Copper(I) Salts (e.g., CuI) | Piperidines | Cyclization | acs.org |
Oxygen-Containing Heterocycles
In a similar fashion to the amine, the hydroxyl group in this compound can act as an intramolecular nucleophile. Gold(I)-catalyzed intramolecular hydroalkoxylation of alkynols is a well-established and efficient method for synthesizing oxygen-containing heterocycles such as substituted tetrahydrofurans. nih.govorganic-chemistry.org
In the case of this compound, a 5-exo-dig cyclization involving the C-2 hydroxyl group would yield a substituted 3-aminotetrahydrofuran. Alternatively, though generally less favored, a 6-endo-dig cyclization could produce a tetrahydropyran (B127337) ring. These reactions provide access to complex chiral ethers that are key structural motifs in many natural products. nih.gov
Fused Ring Systems
The strategic placement of functional groups in derivatives of this compound allows for its use in tandem reactions to construct more complex fused ring systems. For instance, after coupling an appropriate aromatic group to the alkyne via a Sonogashira reaction, a subsequent intramolecular cyclization can generate fused heterocyclic scaffolds. nih.gov Gold-catalyzed tandem cyclization of γ-aminoalkynes has been shown to produce diverse polycyclic structures like pyrrolo[1,2-a]quinolines. nih.gov While not specifically demonstrated with this compound itself, the general methodology represents a potential application for its derivatives in creating complex, fused molecular architectures relevant to drug discovery. rsc.orgnih.gov
Role in the Construction of Complex Natural Product Frameworks
The chiral nature and multiple functionalities of this compound make it an attractive starting material for the total synthesis of natural products. rsc.orgorganicchemistrydata.org Specifically, the (S)-enantiomer, (S)-2-aminohex-5-yn-1-ol, has been identified as a building block in synthetic strategies targeting tricyclic quinolizidine (B1214090) alkaloids, a class of compounds known for their antimicrobial and anticancer properties. vulcanchem.com
However, research has highlighted challenges in its application. Attempts to incorporate this building block into macrocyclic diketone precursors for subsequent transannular Mannich reactions to form the final tricyclic system were unsuccessful, indicating potential stability issues with the macrocyclic intermediates. vulcanchem.com Despite these hurdles, the compound's potential remains, particularly due to the alkyne group's ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which supports its use in the modular synthesis of complex molecules. vulcanchem.com
Intermediate in the Preparation of Advanced Materials and Polymer Precursors
The terminal alkyne group of this compound is a key feature for its application in materials science. This functional group can readily participate in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). tcichemicals.comscirp.org This reaction is highly efficient and selective, forming a stable triazole linkage between the alkyne-containing molecule and a second molecule bearing an azide (B81097) group. nih.gov
This capability allows this compound to be used for:
Functionalizing Polymers: It can be grafted onto polymer backbones containing azide groups to introduce hydroxyl and amine functionalities, thereby modifying the polymer's surface properties, solubility, or reactivity.
Building Block for Functional Monomers: It can be derivatized and then polymerized through its other functional groups to create polymers with pendant alkyne moieties, which are available for post-polymerization modification via click chemistry.
Surface Modification: The molecule can be attached to surfaces of materials (e.g., nanoparticles, solid supports) that have been functionalized with azide groups, a technique used in the development of new sensors, catalysts, and biocompatible materials. soton.ac.uk
The Sonogashira coupling reaction provides another avenue for its use in materials science. This reaction couples the terminal alkyne with aryl or vinyl halides, creating conjugated systems that are fundamental to the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic solar cells. researchgate.netgold-chemistry.orgorganic-chemistry.org
Table 2: Key Reactions of the Alkyne Moiety for Materials Science
| Reaction Name | Reagents | Product Linkage | Key Application | Reference |
|---|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃), Cu(I) Catalyst | 1,2,3-Triazole | Polymer functionalization, Bioconjugation | tcichemicals.comnih.gov |
Ligand and Catalyst Development utilizing this compound Derivatives
Chiral amino alcohols are a privileged class of compounds used as ligands in asymmetric catalysis. ethz.ch The 1,2-amino alcohol motif present in this compound is a common feature in many successful chiral ligands that can coordinate to a metal center and create a chiral environment, enabling highly enantioselective transformations.
While specific ligands derived directly from this compound are not widely reported in the literature, its structure provides a clear template for their design. The amine and hydroxyl groups can be derivatized to create bidentate or tridentate ligands. For example, the nitrogen and oxygen atoms can coordinate to metals like rhodium, ruthenium, or copper to catalyze reactions such as asymmetric hydrogenation, cyclopropanation, or aldol (B89426) reactions. ethz.ch The alkyne handle offers a unique point for further modification, allowing the ligand to be tethered to a solid support or another molecular fragment without disturbing the core chiral environment.
Chiral Ligands for Asymmetric Catalysis
This compound serves as a valuable chiral building block for the synthesis of various ligands used in asymmetric catalysis. The presence of both an amino and a hydroxyl group, along with a terminal alkyne, allows for diverse modifications and coordination to metal centers. The inherent chirality of this molecule is crucial for inducing stereoselectivity in chemical transformations. vulcanchem.comnih.gov
The design of chiral ligands is of great importance in asymmetric catalysis because the reactivity and selectivity of metal catalysts are largely dictated by these ancillary ligands. scirp.org The development of new and efficient chiral catalysts is a continuous challenge, and one effective strategy is the creation of a library of structurally similar ligands with tunable steric and electronic properties. scirp.orgchemrxiv.org Amino alcohols, such as this compound, are particularly useful in this regard. nih.gov
For instance, chiral β-amino alcohol ligands derived from α-pinene have been synthesized and successfully employed in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone, achieving high conversions and moderate enantiomeric excess. academie-sciences.fr Similarly, axially chiral biaryl amino alcohols have been designed and have shown promise in asymmetric catalytic reactions. nih.gov The synthesis of these complex ligands often involves multiple steps, starting from a chiral precursor like this compound. The amino and hydroxyl functionalities can be readily derivatized to create bidentate or multidentate ligands capable of coordinating with various transition metals like ruthenium, rhodium, palladium, and copper. scirp.orggoogle.comnih.gov
The terminal alkyne group in this compound offers a point for further functionalization, for example, through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". vulcanchem.comscispace.com This allows for the attachment of other functionalities or the creation of more complex ligand architectures.
Table 1: Examples of Asymmetric Reactions Using Chiral Ligands Derived from Amino Alcohols
| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Ruthenium complexes with α-pinene-based β-amino alcohol ligands | Asymmetric transfer hydrogenation | Acetophenone | 1-Phenylethanol | Up to 45% | academie-sciences.fr |
| Palladium complexes with chiral N,N-ligands | Asymmetric 1,2-reduction | α,β-Unsaturated ketones | Chiral allylic alcohols | Up to 99% | |
| Copper complexes with chiral ligands | Asymmetric allylic amination | Allylic substrates and hydroxylamines | Chiral N-substituted allylic amines | High | google.comlouisiana.edu |
| Chiral BINOL aldehyde catalysis | Amino acid transformation | N-unprotected amino acid esters | Chiral amino acid derivatives | Good stereoselectivity | frontiersin.org |
Metal-Organic Framework (MOF) Components
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic linkers. berkeley.edunih.govresearchgate.net The modularity and high porosity of MOFs make them promising materials for a variety of applications, including gas storage and separation, catalysis, and drug delivery. berkeley.eduberkeley.edufrontiersin.org
The properties of a MOF are largely determined by the geometry and functionality of its organic linkers. rsc.org While this compound itself might not be directly used as a primary linker in well-known MOFs like MOF-5, its derivatives can be designed and synthesized to act as functional organic linkers. jchemrev.com The amino and hydroxyl groups can serve as coordination sites to bind to the metal SBUs, while the hexynyl backbone forms the structural framework of the porous material.
The introduction of functional groups, such as amino groups, into the organic linkers can significantly enhance the properties of MOFs. For example, amino-functionalized aluminum-based MOFs have shown improved adsorption performance for certain compounds. nih.gov The terminal alkyne of this compound provides a reactive handle for post-synthetic modification of the MOF, allowing for the introduction of other functionalities within the pores.
The synthesis of new organic linkers is a key aspect of developing novel MOFs with tailored properties. unibo.it By modifying this compound, new chiral linkers can be created. The incorporation of such chiral linkers into a MOF can induce chirality within the framework, which is highly desirable for applications in enantioselective separations and catalysis.
Table 2: Key Concepts in Metal-Organic Frameworks
| Term | Description | Reference |
| Metal-Organic Framework (MOF) | Crystalline porous materials composed of metal ions/clusters and organic linkers. berkeley.edunih.gov | berkeley.edunih.gov |
| Secondary Building Unit (SBU) | Metal ions or clusters that act as nodes in the framework structure. berkeley.edunih.gov | berkeley.edunih.gov |
| Organic Linker | Organic molecules that connect the SBUs to form the extended network. rsc.org | rsc.org |
| Post-Synthetic Modification | Chemical modification of a MOF after its initial synthesis. | |
| Chiral MOF | A MOF that possesses chirality, often introduced through the use of chiral organic linkers. | unibo.it |
Design and Synthesis of Functional Molecular Probes and Tags (excluding biological activity details)
The unique combination of functional groups in this compound makes it an excellent scaffold for the design and synthesis of functional molecular probes and tags. vulcanchem.comdur.ac.uk The terminal alkyne is particularly significant as it allows for the facile attachment of reporter molecules, such as fluorophores, through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. scispace.comacs.orgresearchgate.net
The synthesis of molecular probes often involves a modular approach, where a recognition element is connected to a signaling unit via a linker. This compound can be elaborated to incorporate a specific recognition moiety, while its alkyne group serves as a convenient point of attachment for a variety of tags. For example, an azide-functionalized fluorophore can be "clicked" onto the alkyne of a this compound derivative to generate a fluorescent probe.
This strategy has been widely used in chemical biology to create probes for imaging and target identification. nih.gov For instance, fluorescently tagged probes can be synthesized to study target engagement in cells. nih.gov The synthesis of such probes often starts with a building block that can be readily functionalized. The amino and hydroxyl groups of this compound provide handles for chemical modification to install a targeting ligand, and the alkyne allows for the final conjugation to a reporter group.
The development of "clickable" probes is a major area of research. acs.org These probes contain a reactive handle, like the alkyne in this compound, that allows for their covalent attachment to a target molecule or surface that has been modified with a complementary reactive group, such as an azide. This methodology has been used to attach oligonucleotides to surfaces and to label them with various reporter groups. scispace.com
Future Directions and Emerging Research Avenues for 1 Aminohex 5 Yn 2 Ol
Development of Novel Catalytic Systems for Highly Selective Transformations
The strategic placement of amine and alkyne functionalities in 1-aminohex-5-yn-2-ol makes it an ideal substrate for intramolecular cyclization reactions to generate valuable heterocyclic scaffolds. A primary future focus will be the development of advanced catalytic systems that can control the regio-, diastereo-, and enantioselectivity of these transformations.
Late transition metals are known to catalyze the hydroamination of alkynes, a reaction where an N-H bond adds across a carbon-carbon triple bond. acs.org For a substrate like this compound, this can lead to the formation of substituted piperidines. Research is moving towards catalyst systems that offer improved efficiency and generality. For instance, ruthenium catalysts, such as those generated in situ from (cod)Ru(met)2, have shown promise in promoting anti-Markovnikov additions of N-H nucleophiles to terminal alkynes. acs.org Future work will likely explore tailoring ligand environments around such metals to achieve high enantioselectivity in the cyclization of chiral substrates like this compound.
Beyond noble metals, there is a growing emphasis on using earth-abundant, less toxic metals. Zinc(II) triflate (Zn(OTf)₂), for example, has been shown to be an effective catalyst for the intramolecular hydroamination of related aminoalkynes. rsc.org The development of chiral ligands for zinc or other earth-abundant metals could provide a more sustainable and cost-effective route to enantiopure cyclic products derived from this compound.
Table 1: Potential Catalytic Systems for this compound Transformations
| Catalyst Type | Potential Transformation | Advantage | Research Focus |
|---|---|---|---|
| Ruthenium-based | Intramolecular Hydroamination | High efficiency, anti-Markovnikov selectivity acs.org | Ligand design for enantiocontrol |
| Gold-based | 5-exo or 6-endo Cyclization | Mild reaction conditions, functional group tolerance | Controlling cyclization pathway (endo vs. exo) |
| Zinc-based | Intramolecular Hydroamination | Earth-abundant, low toxicity rsc.org | Development of heterogeneous and recyclable catalysts |
| Copper-based | Asymmetric Allylic Amination | Access to chiral amine products google.com | In situ generation of active catalysts |
| Biocatalysts (e.g., Transaminases) | Selective amination/deamination | High stereoselectivity, green chemistry uni-graz.at | Expanding substrate scope and process optimization |
Integration into Automated Synthesis Platforms
The distinct reactivity of the three functional groups in this compound makes it an excellent candidate for integration into automated synthesis platforms for rapid library generation. The terminal alkyne is particularly suited for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of modular synthesis due to its high efficiency, reliability, and biocompatibility under aqueous conditions. acs.org
Future research will likely involve immobilizing this compound or its derivatives onto a solid support, allowing for iterative, automated reaction cycles. For instance, the alcohol or amine could serve as an anchor point to a resin. The free alkyne would then be available for a CuAAC reaction with a library of diverse azides. Subsequently, the amine or alcohol could be functionalized in a second step. This strategy would enable the high-throughput synthesis of complex, triazole-containing molecules for screening in drug discovery or materials science. The use of bicyclo[6.1.0]nonyne (BCN) derivatives, which react with azides without a copper catalyst, could also be explored for applications where metal contamination is a concern. acs.org
Exploration of New Chemical Space through this compound Derivatives
The true potential of this compound lies in its capacity to serve as a starting point for a vast array of structurally diverse molecules. Its derivatives are scaffolds for building more complex chemical architectures.
One promising avenue is the synthesis of substituted piperidines and pyrrolidines, core structures in many natural products and pharmaceuticals. ucl.ac.uk Through metal-catalyzed intramolecular cyclization, as discussed in section 7.1, substituted dehydropiperidines can be readily accessed. rsc.org Subsequent reduction or functionalization can provide a variety of saturated piperidine (B6355638) derivatives. For example, palladium-catalyzed aza-Michael reactions could be explored for annulation strategies to build piperidin-2-one structures. ucl.ac.uk
Furthermore, the alkyne moiety can be used in Sonogashira couplings to append aryl or heteroaryl groups, while the amine and alcohol can be acylated, alkylated, or used in multicomponent reactions. For example, the synthesis of (S)-2-aminohex-5-ynoic acid has been reported as part of the development of ligands for immune checkpoint modulation, highlighting the utility of this structural motif in medicinal chemistry. nih.gov This demonstrates how simple oxidation of the primary alcohol in a protected form of this compound could open a pathway to novel amino acid derivatives. The synthesis of complex steroid derivatives has also been shown to incorporate similar amino-alkynol fragments. researchgate.net
Table 2: Representative Chemical Space Accessible from this compound
| Derivative Class | Synthetic Strategy | Potential Application |
|---|---|---|
| Substituted Piperidines | Intramolecular Hydroamination/Cyclization rsc.org | CNS agents, alkaloids |
| Triazole Adducts | Azide-Alkyne Cycloaddition (Click Chemistry) acs.org | Bioactive molecules, functional materials |
| Aryl/Heteroaryl Alkynes | Sonogashira Coupling | Medicinal chemistry scaffolds |
| Novel Amino Acids | Oxidation of Primary Alcohol | Peptide synthesis, metabolic probes nih.gov |
| Polyfunctionalized Amines | Multicomponent Reactions | Diversity-oriented synthesis libraries |
Advanced Mechanistic Insights through in situ Spectroscopy and Time-Resolved Techniques
A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing methods and discovering new reactivity. Future research will increasingly employ advanced analytical techniques to probe these reaction pathways in real-time.
In situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can monitor the concentration of reactants, intermediates, and products directly in the reaction vessel. This allows for the identification of transient catalytic species and the validation of proposed mechanistic cycles, such as the η²-activation of the alkyne by a metal catalyst followed by nucleophilic attack by the amine. acs.orgresearchgate.net
For very fast reactions, time-resolved spectroscopy offers a powerful tool. Techniques like time-resolved broadband cavity-enhanced absorption spectroscopy (TR-BB-CEAS) can detect and quantify short-lived radical intermediates on microsecond to millisecond timescales, providing detailed kinetic data. core.ac.uk Applying such methods to the catalytic cycles involving this compound could elucidate the elementary steps of bond activation, addition, and catalyst turnover, leading to more rational catalyst design. The hydrolysis of phosphate (B84403) esters, a model for nuclease activity, is often monitored by 1H and 31P NMR to follow the disappearance of starting materials and the appearance of products, a principle that can be directly applied to follow transformations of this compound. nih.gov
Theoretical Predictions Guiding Experimental Design and Discovery
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern synthetic chemistry. In the context of this compound, theoretical predictions will play a pivotal role in guiding experimental efforts.
DFT calculations can be used to model the entire catalytic cycle for transformations like intramolecular hydroamination. By calculating the energies of transition states and intermediates for different potential pathways (e.g., 5-exo-dig vs. 6-endo-dig cyclization), researchers can predict the most likely reaction outcome and identify the factors that control selectivity. This predictive power can significantly reduce the amount of empirical screening required to find the optimal catalyst and reaction conditions.
Furthermore, computational methods can aid in the design of novel catalysts. By modeling the interaction between a substrate like this compound and a library of virtual ligands around a metal center, it is possible to identify ligand architectures that are predicted to enhance reactivity or selectivity. This in silico screening approach accelerates the discovery of next-generation catalytic systems tailored for specific transformations of this versatile building block. The combination of experimental and computational investigation into reaction mechanisms has proven powerful in understanding complex transformations. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
